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Compound of Interest

Compound Name: Rengynic acid

Cat. No.: B592748

Disclaimer: This document provides a preliminary toxicity assessment of Rengynic acid based
on available scientific literature. Direct toxicological data for Rengynic acid is limited.
Therefore, this assessment relies heavily on surrogate data from its source, the plant Forsythia
suspensa, and its other major chemical constituents, forsythiaside A and phillyrin. This guide is
intended for researchers, scientists, and drug development professionals and should not be
considered a definitive safety evaluation. Further targeted toxicological studies on isolated
Rengynic acid are warranted.

Introduction

Rengynic acid is a naturally occurring compound that can be isolated from the seeds of
Forsythia suspensa[l], a plant widely used in traditional medicine. While research has explored
the potential antiviral effects of Rengynic acid, a comprehensive toxicological profile is not yet
available. This technical guide aims to provide a preliminary toxicity assessment by
summarizing the available data on Forsythia suspensa extracts and its major bioactive
components, forsythiaside A and phillyrin. The assessment covers acute and sub-chronic
toxicity, in vitro cytotoxicity, and genotoxicity.

Chemical and Physical Information
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Compound Molecular Formula  Molar Mass

Chemical Structure

Rengynic acid C8H1404 174.19 g/mol

[Structure not
available in search

results]

Forsythiaside A C29H36015 624.59 g/mol

[(2R,3S,4R,5R,6R)-6-
[2-(3,4-
dihydroxyphenyl)ethox
y]-4,5-dihydroxy-2-
[[(2R,3R,4R,5R,6S)-3,
4,5-trinydroxy-6-
methyloxan-2-
ylloxymethylJoxan-3-
yl] (E)-3-(3,4-
dihydroxyphenyl)prop-
2-enoate([2]

Phillyrin C27H34011 534.55 g/mol

4-
[(1S,3aR,4R,6aR)-4-
(3,4-
Dimethoxyphenyl)tetra
hydro-1H, 3H-furo[3,4-
cJfuran-1-yl]-2-
methoxyphenyl b-D-

glucopyranoside[3]

In Vivo Toxicity Data

The in vivo toxicity of Rengynic acid has not been directly studied. However, studies on

extracts of Forsythia suspensa and its major constituents provide valuable insights into its

potential toxicity profile.
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Test . Observatio
Species Route LD50/MTD Reference
Substance ns
No mortality
Forsythia or obvious
suspensa ) poisoning
Mice Oral > 15 g/kg bw [4]
leaves tea symptoms
(FSLT) observed
over 14 days.
Forsythia
suspensa No obvious
leaves Rats Oral > 60 g/kg bw poisoning [4]
aqueous symptoms.
extract
Forsythia o
T No significant
viridissima ]
) mortality or
fruits ]
Rats Oral > 5 g/kg bw body weight [5]
aqueous
changes over
extract
14 days.
(EFVF)
No mortality
or clinically
relevant
o _ > 18.1 g/kg
Phillyrin NIH Mice Oral b adverse [61[7]
W
effects
observed
after 14 days.
Forsythiaside ) N IC50=1.98 Caused acute
Mice Not Specified o
A a/kg toxicity.
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Test . Dosing Observatio
Species . NOAEL Reference
Substance Regimen ns
No abnormal
or dead rats
found. No
significant
) differences in
Forsythia .
1,3,and 10 body weight,
suspensa _
Wistar Rats g/kg/day for > 10 g/kg/day  food [4]
leaves tea )
90 days consumption,
(FSLT)
hematology,
serum
biochemistry,
or organ/body
weight ratio.
No mortality
540, 1620, N
or significant
o and 6480 > 6480 _ _
Phillyrin SD Rats toxicological [61[7]
mg/kg/day for  mg/kg/day
effects
30 days
observed.

In Vitro Cytotoxicity Data
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IC50 /
Test . Cytotoxic Observatio
Cell Line Assay . Reference
Substance Concentrati ns
on
Inhibited cell
) growth in a
Forsythia .
A549 (human 10 - 150 concentration
suspensa MTT .
lung cancer) pg/mL - and time-
extract (FSE)
dependent
manner.
Showed more
Forsythia marked
suspensa TE-13 inhibitory
root ethanolic  (esophageal Not specified 0.58 mg/mL effect 9]
extract carcinoma) compared to
(FSEER) leaf and fruit
extracts.
Forsythia o
PC-3 Significantly
suspensa
) (prostate MTT > 50 pg/mL reduced cell [10]
fruit hexane o
) cancer) viability.
fraction (FFH)
0.138, 0.087,
o PK-15, Mark- )
Forsythiaside - and 0.384 Displayed
145, CHK Not specified o [6]
A mg/mL, cytotoxicity.
cells )
respectively
Evaluated for
N cytotoxicity in
Phillyrin (KD- 1959 pg/mL
Vero E6 MTT the context of  [11]
1) (TC50) o
antiviral
activity.
Phillyrin (KD- Huh-7 MTT 1034 pg/mL Evaluated for  [11]
1) (TC50) cytotoxicity in
the context of
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antiviral

activity.

No effect on

cell viability at
Phillyrin PC12 MTT > 100 pg/mL concentration  [12]

S up to 100

pg/mL.

Genotoxicity Assessment

An aqueous extract of Forsythia suspensa leaves (FSLAE), which contains Rengynic acid,
forsythiaside A, and phillyrin, has been evaluated for its mutagenic and teratogenic potential.

The bacterial reverse mutation assay (Ames test) conducted on FSLAE showed no mutagenic
activity in Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537, both with
and without metabolic activation (S9 mix), at concentrations up to 5000 p g/plate [13][14]. An
aqueous extract of Forsythia viridissima fruits also showed no evidence of genotoxicity in the
Ames test at up to 5000 u g/plate [5].

In an in vivo micronucleus test, oral administration of FSLAE to mice at doses up to 10.00 g/kg
body weight did not induce an increase in micronucleated polychromatic erythrocytes in bone
marrow[13][14]. Similarly, an aqueous extract of Forsythia viridissima fruits did not show
genotoxicity in the in vivo micronucleus test at doses up to 5000 mg/kg[5].

An in vitro chromosomal aberration test on Chinese hamster lung (CHL/IU) cells with an
agueous extract of Forsythia viridissima fruits at concentrations of 1100-2500 pg/mL showed
no evidence of clastogenicity[5].

No significant increase in chromosome aberrations in spermatocytes of mice was observed
after treatment with FSLAE at doses up to 10.00 g/kg body weight[13][14].

Experimental Protocols

A single high dose of the test substance is administered orally to a group of rodents. The
animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a
period of 14 days[4][5]. At the end of the observation period, a gross necropsy is performed.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11488936/
https://www.benchchem.com/product/b592748?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25373392/
https://pubmed.ncbi.nlm.nih.gov/33588684/
https://pubmed.ncbi.nlm.nih.gov/31715286/
https://pubmed.ncbi.nlm.nih.gov/25373392/
https://pubmed.ncbi.nlm.nih.gov/33588684/
https://pubmed.ncbi.nlm.nih.gov/31715286/
https://pubmed.ncbi.nlm.nih.gov/31715286/
https://pubmed.ncbi.nlm.nih.gov/25373392/
https://pubmed.ncbi.nlm.nih.gov/33588684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7914314/
https://pubmed.ncbi.nlm.nih.gov/31715286/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The test substance is administered orally on a daily basis to groups of rodents at three or more
dose levels for a period of 90 days. A control group receives the vehicle only. During the study,
observations are made on clinical signs, body weight, and food consumption. At termination,
hematological and clinical biochemistry parameters are analyzed, and a full necropsy with
organ weight measurements and histopathological examination is performed[4].

o Seed cells in a 96-well plate and incubate to allow for cell attachment.

o Treat the cells with various concentrations of the test substance and incubate for a specified
period (e.g., 24, 48, 72 hours).

e Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate to allow the formation of formazan crystals by viable cells.

e Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
o Calculate cell viability as a percentage of the untreated control.

o Several strains of Salmonella typhimurium histidine auxotrophs are used.

o The bacterial strains are exposed to various concentrations of the test substance, with and
without a metabolic activation system (S9 mix).

o The mixture is plated on a minimal glucose agar medium lacking histidine.
e The plates are incubated for 48-72 hours.

e The number of revertant colonies (colonies that have regained the ability to synthesize
histidine) is counted. A significant increase in the number of revertant colonies compared to
the negative control indicates a mutagenic potential[13][14].

o Groups of mice are treated with the test substance, typically via oral gavage, at three dose
levels. A positive and a negative control group are also included.

o Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
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e Bone marrow smears are prepared on microscope slides.

e The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and
normochromatic erythrocytes (NCES).

e The frequency of micronucleated PCEs is determined by scoring a sufficient number of
PCEs per animal. A significant increase in the frequency of micronucleated PCEs in the
treated groups compared to the negative control indicates clastogenic or aneugenic
activity[13][14].

o Cultured mammalian cells (e.g., Chinese hamster lung cells) are exposed to the test
substance at several concentrations, with and without metabolic activation.

e A positive and a negative control are included.

o After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them
in metaphase.

e The cells are harvested, treated with a hypotonic solution, and fixed.
e Metaphase spreads are prepared on microscope slides and stained.

e The slides are analyzed microscopically for structural chromosome aberrations[5].

Potential Signaling Pathway Modulation

Forsythiaside A, a major constituent of Forsythia suspensa, has been shown to modulate
several key signaling pathways involved in inflammation and oxidative stress. Given the
structural similarities between phenylethanoid glycosides, it is plausible that Rengynic acid
may interact with similar pathways.

Forsythiaside A has been reported to inhibit the activation of the NF-kB signaling pathway,
which plays a crucial role in the inflammatory response[15]. By inhibiting NF-kB, forsythiaside A
can reduce the production of pro-inflammatory cytokines.
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NF-kB Signaling Pathway Inhibition

The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade
involved in cellular responses to stress, including inflammation. Forsythiaside A has been
shown to influence MAPK signaling, contributing to its anti-inflammatory effects.
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MAPK Signaling Pathway Modulation

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.
Forsythiaside A has been found to activate the Nrf2 pathway, leading to the expression of
antioxidant enzymes and providing protection against oxidative stress[15].
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Nrf2 Signaling Pathway Activation
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Conclusion

Based on the available data for Forsythia suspensa extracts and its major constituents,
forsythiaside A and phillyrin, Rengynic acid is preliminarily assessed to have a low order of
acute and sub-chronic toxicity. The lack of genotoxicity in comprehensive in vitro and in vivo
assays for the plant extract suggests that Rengynic acid is unlikely to be a mutagenic or
clastogenic agent. In vitro studies indicate that extracts of Forsythia suspensa can exert
cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in
oncology. The modulation of key signaling pathways such as NF-kB, MAPK, and Nrf2 by
forsythiaside A suggests that Rengynic acid may also possess anti-inflammatory and
antioxidant properties.

However, it is crucial to reiterate that this is a preliminary assessment based on surrogate data.
Direct and comprehensive toxicological evaluation of isolated Rengynic acid is essential to
establish a definitive safety profile for its potential development as a therapeutic agent. Future
studies should include acute, sub-chronic, and chronic toxicity studies, as well as a full battery
of genotoxicity tests on the purified compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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